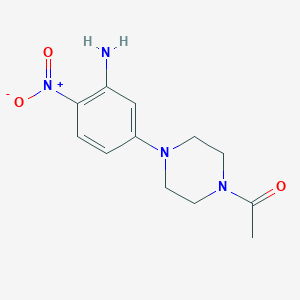

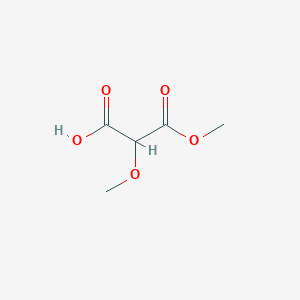

2-Methoxy-malonic acid monomethyl ester

Overview

Description

2-Methoxy-malonic acid monomethyl ester is a type of half-ester of malonic acid . Half-esters of malonic acid such as monomethyl malonate and monoethyl malonate are very important building blocks. They have been frequently applied to the synthesis of a variety of significant pharmaceuticals and natural products .

Synthesis Analysis

A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .Molecular Structure Analysis

The molecular formula of 2-Methoxy-malonic acid monomethyl ester is C6H10O4 . It has a molar mass of 146.14 .Chemical Reactions Analysis

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .Physical And Chemical Properties Analysis

The density of 2-Methoxy-malonic acid monomethyl ester is 1.0624 g/cm3 . It has a melting point of 35-38 °C and a boiling point of 78.5 °C (Press: 20 Torr) . Its flash point is 94°C and its vapor pressure is 0.019mmHg at 25°C .Scientific Research Applications

- Application : Octyl methoxycinnamate (OMC), an important UVB-absorbing compound used in sunscreens, is synthesized by esterification of p-methoxycinnamic acid with 2-ethyl hexanol using monomethyl malonate as a starting material .

- Selective Monohydrolysis : The large-scale synthesis of monomethyl malonate employs selective monohydrolysis of symmetric diesters. This method is environmentally benign, using only water, a volatile co-solvent, and inexpensive reagents. It produces no hazardous by-products and is suitable for process chemistry .

- Enzymatic Methods : Researchers have explored enzymatic monohydrolysis of dialkyl malonates. While not commercially available, these enzymes offer an alternative route to monoalkyl malonates .

Photoprotective Compounds

Green Chemistry and Sustainable Processes

Research on Enzymatic Hydrolysis

Mechanism of Action

Target of Action

It is known that half-esters of malonic acid, such as monomethyl malonate, are important building blocks in organic synthesis . They are frequently applied in the synthesis of a variety of significant pharmaceuticals and natural products .

Mode of Action

The mode of action of 2-Methoxy-malonic acid monomethyl ester is likely related to its role as a building block in organic synthesis. The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Biochemical Pathways

For instance, malonic acid is a by-product of certain metabolic processes, including the metabolism of essential amino acids: methionine, valine, threonine, and isoleucine; propionate from bacterial fermentation; odd-chain fatty acids; and cholesterol side chain .

Result of Action

Given its role as a building block in organic synthesis, it is likely that this compound contributes to the formation of a variety of significant pharmaceuticals and natural products .

Action Environment

The action of 2-Methoxy-malonic acid monomethyl ester can be influenced by various environmental factors. For instance, the conditions of the selective monohydrolysis reaction used in the synthesis of monomethyl malonate are environmentally benign and straightforward, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents . This reaction produces no hazardous by-products, suggesting that the synthetic utility of this reaction in process chemistry is expected .

Safety and Hazards

This compound may cause an allergic skin reaction. It causes serious eye irritation. It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

The development of a more efficient synthetic method for monoalkyl malonates on a large scale is essential . The conditions of this selective monohydrolysis reaction are environmentally benign and straightforward, as it requires only water, a small proportion of a volatile co-solvent, and inexpensive reagents, and produces no hazardous by-products, and therefore the synthetic utility of this reaction in process chemistry is expected .

properties

IUPAC Name |

2,3-dimethoxy-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLPNADGKPULBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-malonic acid monomethyl ester | |

CAS RN |

113137-33-0 | |

| Record name | 2,3-dimethoxy-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, N-[3-(dimethylamino)propyl]-N'-methyl-](/img/structure/B3045668.png)

![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)

![2-(4-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3045681.png)